molecular formula C9H9NO2 B8371890 4-Formyl-2-methyl benzoic acid amide

4-Formyl-2-methyl benzoic acid amide

Cat. No. B8371890
M. Wt: 163.17 g/mol
InChI Key: MFNQSGQFKHXGHT-UHFFFAOYSA-N
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Patent
US07951828B1

Procedure details

In 0.40 g of 4-formyl-2-methylbenzonitrile, 7 mL of concentrated sulfuric acid was added, and stirred at room temperature for 4.5 days. After the completion of the reaction, the reaction mixture was poured in 20 mL of ice water, extracted with ethyl acetate (15 mL×2). The combined organic phases were washed with water, and dehydrated with and dried over saturated sodium chloride aqueous solution and then anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was washed with 5 mL of diisopropyl ether to obtain 0.26 g of the aimed product as white crystal.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH:6]([C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[C:10]([CH3:16])[CH:9]=1)=[O:7]>>[CH:6]([C:8]1[CH:15]=[CH:14][C:11]([C:12]([NH2:13])=[O:2])=[C:10]([CH3:16])[CH:9]=1)=[O:7]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
C(=O)C1=CC(=C(C#N)C=C1)C
Step Two
Name
ice water
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (15 mL×2)
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over saturated sodium chloride aqueous solution
DISTILLATION
Type
DISTILLATION
Details
anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The residue was washed with 5 mL of diisopropyl ether

Outcomes

Product
Details
Reaction Time
4.5 d
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=O)N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.